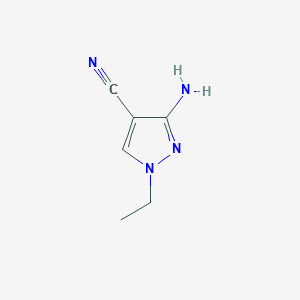

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydrazine derivatives. One common method includes the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate . This method yields the desired pyrazole derivative under mild conditions and with high efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation with aldehydes and ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine derivatives, aldehydes, and ketones. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or methanol .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are of interest for their potential biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile exhibits strong anti-inflammatory properties. In vitro studies demonstrated that the compound significantly inhibits the release of pro-inflammatory cytokines. For instance, it achieved an inhibition rate of 97.7% on TNF-alpha release in LPS-stimulated whole blood.

Case Study:

In a model of acute inflammation, administration of this compound resulted in reduced edema and pain response, showcasing its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The compound has shown promising results in anticancer research. Studies involving various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), revealed that it inhibited cell proliferation by 54.25% and 38.44% , respectively. Importantly, it exhibited low toxicity towards normal fibroblast cells, indicating a favorable therapeutic index.

Case Study:

In xenograft models, treatment with this compound resulted in significant tumor regression without adverse effects on healthy tissues, suggesting its potential for clinical application in cancer therapy.

Antimicrobial Activity

Emerging data suggest that derivatives of this compound possess antimicrobial properties. Laboratory tests have shown broad-spectrum activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Summary of Findings

The applications of this compound span several important therapeutic areas:

| Application | Key Findings |

|---|---|

| Anti-inflammatory | Inhibits TNF-alpha release by 97.7% |

| Anticancer | Inhibits HepG2 and HeLa cell growth |

| Antimicrobial | MIC values from 2.50 to 20 µg/mL |

Wirkmechanismus

The mechanism of action of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact pathways and molecular targets depend on the specific derivatives and their applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile include:

- 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

- 3-amino-1-methyl-1H-pyrazole-4-carbonitrile

- 3-amino-4-pyrazolecarbonitrile

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 1-position and the amino group at the 3-position provide unique steric and electronic properties that can be exploited in the design of new compounds with desired biological activities .

Biologische Aktivität

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 89897-29-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula C7H10N4 and appears as a white to light yellow solid, soluble in various organic solvents. Its structure includes a pyrazole ring with an amino and a carbonitrile group, which are crucial for its biological activity.

The compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially serving as an inhibitor or activator. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of co-administered drugs .

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It influences kinase and phosphatase activities, altering phosphorylation states of critical signaling proteins .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, showing significant inhibition at specific concentrations .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study: Antiviral Activity

A notable study explored the antiviral effects of this compound against H5N1 and SARS-CoV-2 viruses. The compound showed promising results in inhibiting viral replication, indicating its potential as a therapeutic candidate for viral infections .

Table 1: Summary of Biological Activities

Dosage Effects

The biological effects of this compound vary with dosage. Lower doses may enhance metabolic functions, while higher doses can lead to cytotoxic effects in certain cell types .

Eigenschaften

IUPAC Name |

3-amino-1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFQLAIPMSUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444595 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122799-95-5 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.